molecular formula C25H45N3O6 B557122 Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 327156-92-3

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B557122
CAS RN: 327156-92-3
M. Wt: 483.6 g/mol
InChI Key: YICPGWNKDOPUOG-FVGYRXGTSA-N
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Description

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, also known as Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, is a useful research compound. Its molecular formula is C25H45N3O6 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Crystallography

In material science, the structure and properties of similar compounds have been studied extensively. The crystal structure of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol was examined, providing insights into its geometric configuration and molecular interactions (Hoffman et al., 2009). Furthermore, the research on two nitrogen‐containing analogues of chorismic acid highlighted the structural aspects of cyclohexane rings and the urethane side chains in these molecules, detailing the hydrogen bonding within the crystals (Mackay et al., 1995).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, the role of dicyclohexylamine and related compounds is evident in facilitating various reactions. For instance, the catalytic asymmetric acylation of alcohols using a chiral 1,2‐Diamine derived from (S)‐Proline was studied, showcasing the importance of these compounds in promoting specific organic transformations (Terakado & Oriyama, 2006). Moreover, the preparation of tert-butyl aminocarbonate and its use as an acylating agent for amines and amino acids in different conditions highlighted its versatility in chemical synthesis (Harris & Wilson, 2009).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPGWNKDOPUOG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584972
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

CAS RN

327156-92-3
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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